Bisphenol F 2,3-Dihydroxypropyl (2-Chloro-1-propanol) Ether
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Overview
Description
Bisphenol F 2,3-Dihydroxypropyl (2-Chloro-1-propanol) Ether is a chemical compound with the molecular formula C19H23ClO5 and a molecular weight of 366.84 g/mol . This compound is a derivative of bisphenol F, which is commonly used in the production of epoxy resins and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bisphenol F 2,3-Dihydroxypropyl (2-Chloro-1-propanol) Ether typically involves the reaction of bisphenol F with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Bisphenol F 2,3-Dihydroxypropyl (2-Chloro-1-propanol) Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Bisphenol F 2,3-Dihydroxypropyl (2-Chloro-1-propanol) Ether has several scientific research applications:
Chemistry: Used as a building block in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of epoxy resins, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Bisphenol F 2,3-Dihydroxypropyl (2-Chloro-1-propanol) Ether involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to downstream effects. For example, it may interact with estrogen receptors, influencing hormonal pathways .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A bis (2,3-dihydroxypropyl) ether: Similar in structure but derived from bisphenol A instead of bisphenol F.
Bisphenol A (3-chloro-2-hydroxypropyl) glycidyl ether: Contains a glycidyl ether group and is used in similar applications.
Uniqueness
Bisphenol F 2,3-Dihydroxypropyl (2-Chloro-1-propanol) Ether is unique due to its specific chemical structure, which imparts distinct properties such as higher thermal stability and resistance to chemical degradation compared to its analogs .
Properties
IUPAC Name |
3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propane-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO5/c20-16(10-21)12-24-18-5-1-14(2-6-18)9-15-3-7-19(8-4-15)25-13-17(23)11-22/h1-8,16-17,21-23H,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXXVEHNGYFGNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)OCC(CO)Cl)OCC(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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